molecular formula C18H28ClN3O6 B12301237 Tyroserleutide hydrochloride

Tyroserleutide hydrochloride

Cat. No.: B12301237
M. Wt: 417.9 g/mol
InChI Key: VQJGHKJCNANIKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tyroserleutide hydrochloride can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tyroserleutide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives of this compound, reduced peptides, and substituted analogs with modified functional groups .

Mechanism of Action

Comparison with Similar Compounds

Tyroserleutide hydrochloride is unique due to its specific amino acid composition and its ability to activate the immune system. Similar compounds include other bioactive peptides derived from animal tissues, such as thymosin and tuftsin. this compound stands out for its low molecular weight, ease of synthesis, and specific antitumor activity .

List of Similar Compounds

Properties

Molecular Formula

C18H28ClN3O6

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H

InChI Key

VQJGHKJCNANIKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

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